N-Acetyl-DL-methionine
Overview
Description
N-Acetyl-DL-methionine is a methionine derivative where one of the amine hydrogens is substituted by an acetyl group . It is used as a pharmaceutical intermediate and biochemical reagent . It is also used as a peritoneal dialysis treatment in patients with renal failure and nutritional therapy in patients with nutritional deficiency or post-infection weakness .
Molecular Structure Analysis
The linear formula of N-Acetyl-DL-methionine is CH3SCH2CH2CH(NHCOCH3)CO2H . Its molecular weight is 191.25 . The structure of N-Acetyl-DL-methionine is also available as a 2D Mol file .Chemical Reactions Analysis
The hydrolysis of N-Acetyl-DL-methionine can be monitored using 1H NMR spectroscopy . The reaction is catalyzed by enzymes and follows the Michaelis-Menten kinetics .Physical And Chemical Properties Analysis
N-Acetyl-DL-methionine has a density of 1.2±0.1 g/cm3, a boiling point of 453.6±40.0 °C at 760 mmHg, and a flash point of 228.1±27.3 °C . It has 4 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .Scientific Research Applications
Dairy Science
- Application : N-Acetyl-L-Methionine (NALM) is used as a supplement in dairy diets to improve production and ruminal fermentation in lactating cows .
- Methods : In the study, eight lactating dairy cows were given four different diets over four 21-day periods. The diets were a combination of metabolizable protein-deficient (MPD) or metabolizable protein-adequate (MPA) diets, with or without NALM .
Methionine Production
- Application : N-Acetyl-DL-methionine is used in the production of methionine, an essential amino acid .
- Methods : Methionine is produced using various methods, including fermentation processes. The highest L-methionine concentration from natural sources reached so far amounts to 35 g/L and is published as a patent using a genetically modified organism (GMO) of Escherichia coli (E. coli) .
- Results : The production of methionine has significant applications in feed, food, pharmacy, and medicine .
Peritoneal Dialysis Treatment
- Application : N-Acetyl-DL-methionine is used as a peritoneal dialysis treatment in patients with renal failure .
- Methods : Peritoneal dialysis involves the use of a patient’s peritoneum in the abdomen as a membrane across which fluids and dissolved substances are exchanged from the blood. N-Acetyl-DL-methionine is used in the dialysis solution to help remove waste products from the blood of patients with renal failure .
- Results : This treatment helps to improve the quality of life for patients with renal failure by removing waste products from their blood .
Nutritional Therapy
- Application : N-Acetyl-DL-methionine is used in nutritional therapy for patients with nutritional deficiency or post-infection weakness .
- Methods : It is administered as a supplement to provide essential nutrients that the body needs but cannot produce. This can help to improve the patient’s nutritional status and overall health .
- Results : Patients receiving this therapy may experience improved energy levels, better immune function, and faster recovery from illness or infection .
Protein Synthesis
- Application : N-Acetyl-DL-methionine serves as a substrate for protein synthesis .
- Methods : It is an intermediate in transmethylation reactions, serving as the major methyl group donor in vivo, including the methyl groups for DNA and RNA intermediates .
- Results : This process is crucial for the production of proteins, which are essential for the growth and repair of body tissues .
Analytical Applications
- Application : N-Acetyl-DL-methionine is used in several analytical applications .
- Methods : These include but are not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
- Results : The use of N-Acetyl-DL-methionine in these applications helps to ensure the accuracy and reliability of the results .
Quality Tests and Assays
- Application : N-Acetyl-DL-methionine is used in specified quality tests and assays as specified in the USP compendia .
- Methods : It is used as a reference standard in various quality tests and assays to ensure the quality, safety, and efficacy of pharmaceutical products .
- Results : The use of N-Acetyl-DL-methionine in these applications helps to ensure the accuracy and reliability of the results .
Safety And Hazards
properties
IUPAC Name |
2-acetamido-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYPXLNMDZIRQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037022 | |
Record name | N-Acetyl-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-DL-methionine | |
CAS RN |
1115-47-5, 65-82-7 | |
Record name | N-Acetylmethionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1115-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylmethionine, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylmethionine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118514 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Acetyl-DL-methionine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methionine, N-acetyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Acetyl-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-DL-methionine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.932 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYLMETHIONINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/383941IGXN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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